molecular formula C7H12BrN B10893940 Pyrrolidine, 1-(2-bromoallyl)- CAS No. 36138-67-7

Pyrrolidine, 1-(2-bromoallyl)-

Cat. No.: B10893940
CAS No.: 36138-67-7
M. Wt: 190.08 g/mol
InChI Key: MKXIEWUWYKGNNB-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govthieme-connect.comresearchgate.net This structural motif is prevalent in a vast array of natural products, including many alkaloids, and is a key component in numerous pharmaceuticals approved by the FDA. nih.govresearchgate.net The prevalence of the pyrrolidine scaffold stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity. nih.gov Furthermore, the nitrogen atom within the ring can act as a nucleophile or a base, and the ring itself can be functionalized at various positions, offering a high degree of synthetic versatility. evitachem.com The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are themselves derivatives of pyrrolidine, further underscoring the biological relevance of this heterocyclic system. wikipedia.org

Strategic Importance of Halogenated Allyl Derivatives in Contemporary Synthetic Chemistry

Halogenated allyl derivatives, such as allyl bromide, are highly valuable reagents in synthetic chemistry due to their dual reactivity. The allyl group provides a handle for a variety of transformations, including allylation reactions, while the halogen atom serves as a good leaving group in nucleophilic substitution reactions or can participate in metal-catalyzed cross-coupling reactions. This dual functionality makes them powerful building blocks for the construction of complex molecular architectures. Specifically, the 2-bromoallyl group, as found in Pyrrolidine, 1-(2-bromoallyl)-, offers a vinylic bromide that can engage in a range of coupling reactions, providing access to substituted allylic structures.

Specific Academic Research Focus on Pyrrolidine, 1-(2-bromoallyl)-

The academic intrigue surrounding Pyrrolidine, 1-(2-bromoallyl)- lies in its utility as a precursor for the synthesis of more complex and often stereochemically rich molecules. A notable example of its application is in the field of asymmetric catalysis.

A key research finding highlights the use of 1-(2-bromoallyl)pyrrolidine in a nickel-catalyzed enantioselective vinylation of aryl 2-azaallyl anions. In this study, the compound served as a crucial coupling partner to generate highly enantioenriched allylic amines. These products are significant as they represent structural motifs found in numerous natural products and pharmaceutical agents.

The synthesis of 1-(2-bromoallyl)pyrrolidine for this research was achieved through the reaction of 2,3-dibromoprop-1-ene with pyrrolidine in tetrahydrofuran (B95107) (THF). The reaction mixture was heated to 40°C and stirred for 24 hours. This straightforward synthesis makes the compound readily accessible for further synthetic transformations.

In the nickel-catalyzed reaction, 1-(2-bromoallyl)pyrrolidine was subjected to optimized conditions, leading to the formation of the desired vinylation products in good yields (72-78%) and with high enantioselectivities (95-98% ee). This demonstrates the compound's effectiveness in constructing chiral centers with a high degree of control, a significant goal in modern synthetic chemistry.

Chemical and Physical Properties of Pyrrolidine, 1-(2-bromoallyl)-

PropertyValue
Molecular Formula C₇H₁₂BrN
Molecular Weight 190.08 g/mol
Boiling Point 192.9 °C at 760 mmHg
Density 1.339 g/cm³
CAS Number 36138-67-7

Properties

CAS No.

36138-67-7

Molecular Formula

C7H12BrN

Molecular Weight

190.08 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)pyrrolidine

InChI

InChI=1S/C7H12BrN/c1-7(8)6-9-4-2-3-5-9/h1-6H2

InChI Key

MKXIEWUWYKGNNB-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1CCCC1)Br

Origin of Product

United States

Synthetic Methodologies for Pyrrolidine, 1 2 Bromoallyl

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward route to Pyrrolidine (B122466), 1-(2-bromoallyl)-. These typically involve the formation of the carbon-nitrogen bond between the pyrrolidine ring and the 2-bromoallyl group in a single key step.

A primary and efficient method for synthesizing Pyrrolidine, 1-(2-bromoallyl)- is through a nucleophilic substitution reaction. In this approach, pyrrolidine, acting as a nucleophile, displaces a bromide ion from a suitable electrophilic substrate like 2,3-dibromoprop-1-ene. rsc.org The secondary amine nitrogen of pyrrolidine attacks one of the electrophilic carbon atoms of the dibrominated propene, leading to the formation of the desired product. wikipedia.orgsavemyexams.com

The reaction is typically performed by treating 2,3-dibromoprop-1-ene with two equivalents of pyrrolidine. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen bromide (HBr) generated during the reaction. The process is generally conducted in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and may require heating to proceed at a reasonable rate. rsc.org

Table 1: Reaction Conditions for Nucleophilic Substitution

Parameter Value
Electrophile 2,3-dibromoprop-1-ene
Nucleophile Pyrrolidine
Stoichiometry 2 equivalents of Pyrrolidine per 1 equivalent of 2,3-dibromoprop-1-ene
Solvent Tetrahydrofuran (THF)
Temperature 40 °C
Reaction Time 24 hours

Data sourced from Electronic Supplementary Information for a study on Nickel-Catalyzed Enantioselective Vinylation. rsc.org

Asymmetric Synthesis of Pyrrolidine, 1-(2-bromoallyl)- and Related Enantiomerically Enriched Analogs

While Pyrrolidine, 1-(2-bromoallyl)- itself is not chiral, it serves as a key building block in the asymmetric synthesis of more complex, enantiomerically enriched molecules. rsc.org Asymmetric synthesis strategies are crucial for producing specific stereoisomers of chiral compounds, which is of high importance in medicinal chemistry and materials science. mdpi.comnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. nih.govuow.edu.auwhiterose.ac.uk

Transition metal catalysis is a powerful tool for asymmetric synthesis. Nickel-catalyzed reactions, in particular, have been developed for the enantioselective synthesis of various chiral compounds, including those derived from pyrrolidine. researchgate.netchinesechemsoc.orgchinesechemsoc.orgnih.gov

A notable example involves the nickel-catalyzed enantioselective vinylation of aryl 2-azaallyl anions, where Pyrrolidine, 1-(2-bromoallyl)- is used as a key reactant. rsc.org In this process, an N-aryl imine is deprotonated to form an azaallyl anion. This anion then participates in a nickel-catalyzed reaction with Pyrrolidine, 1-(2-bromoallyl)-, which acts as the vinylating agent. The use of a chiral ligand in conjunction with the nickel catalyst directs the reaction to favor the formation of one enantiomer of the product over the other. The resulting chiral product contains a pyrrolidine moiety and a newly formed stereocenter. rsc.org

Table 2: Key Components in Nickel-Catalyzed Enantioselective Vinylation

Component Specific Example/Role
Vinylating Agent Pyrrolidine, 1-(2-bromoallyl)-
Azaallyl Anion Precursor (E)-N-(9H-Fluoren-9-yl)-1-phenylmethanimine
Nickel Precatalyst NiBr₂·diglyme
Chiral Ligand (R)-Pyrox
Base NaHMDS (Sodium bis(trimethylsilyl)amide)
Solvent Toluene

This methodology demonstrates the use of the title compound in constructing chiral molecules. rsc.org

Another established approach for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgnih.gov This strategy is widely used for the synthesis of chiral amines and heterocyclic compounds like pyrrolidines. rsc.orgtcichemicals.comharvard.edu

In the context of synthesizing chiral analogs related to Pyrrolidine, 1-(2-bromoallyl)-, a chiral auxiliary could be employed to control the formation of a stereocenter in a pyrrolidine ring. For instance, a common strategy involves the diastereoselective alkylation of an enolate derived from an amide that incorporates a chiral auxiliary.

A hypothetical, yet plausible, synthesis based on established principles could involve the following steps:

Attachment of Auxiliary: A chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, is attached to a carboxylic acid derivative. wikipedia.orgharvard.edu

Alkylation: The resulting chiral amide is converted into its enolate, which then reacts with an electrophile like 2,3-dibromoprop-1-ene. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially.

Cyclization and Cleavage: The newly introduced allyl group can be further functionalized, followed by a ring-closing step to form the pyrrolidine ring. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched pyrrolidine derivative. A related strategy involves the addition of a Grignard reagent to an imine bearing a chiral sulfinamide auxiliary, followed by cyclization to form the pyrrolidine. rsc.org

This approach allows for the creation of a wide array of substituted chiral pyrrolidines by varying the starting materials and the electrophile used in the alkylation step. rsc.org

Reactivity and Transformational Chemistry of Pyrrolidine, 1 2 Bromoallyl

Reactions Involving the 2-Bromoallyl Moiety

The 2-bromoallyl group is the primary site of reactivity in Pyrrolidine (B122466), 1-(2-bromoallyl)-, enabling a variety of chemical transformations.

Radical Processes and 2-Bromoallyl Radical Intermediates

The carbon-bromine bond in the 2-bromoallyl group can undergo homolytic cleavage to form a 2-bromoallyl radical. This intermediate is central to several radical-mediated reactions. For instance, the addition of a bromine radical to an allene (B1206475) can generate a 2-bromoallyl radical, which can then participate in further reactions. nih.gov The stability of this radical intermediate is influenced by factors such as hyperconjugation. nih.gov

Studies on related N-(2-bromoallyl)arylcarboxamides have shown that radical reactions can lead to cascade processes. researchgate.net These cascades can involve sequential cyclizations and rearrangements, ultimately forming complex structures like 4-arylpyrrolidin-2-ones. researchgate.net While this specific example involves an amide derivative, it highlights the potential for the 2-bromoallyl group in Pyrrolidine, 1-(2-bromoallyl)- to initiate similar radical cascade reactions. The general process often involves heating with a radical initiator like AIBN in the presence of a reagent such as tributyltin hydride. uchicago.edu

Radical Reaction Type Key Intermediates Potential Products Reference
Radical Cascade2-Bromoallyl radical, Acyl radicalPolycyclic compounds, Pyrrolidinones researchgate.net
HBr Addition to Allenes2-Bromoallyl radicalBromoallylated compounds nih.gov

Cross-Coupling Reactions (e.g., Iron-Catalyzed Cross-Coupling of Related Bromoallyl Amines)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The vinyl bromide functionality in Pyrrolidine, 1-(2-bromoallyl)- makes it a suitable substrate for such reactions. Iron-catalyzed cross-coupling reactions, in particular, have gained attention as a more sustainable alternative to methods using precious metals like palladium. princeton.eduresearchgate.netbeilstein-journals.org

Research has demonstrated the successful iron-catalyzed cross-coupling of related N-allyl-N-(2-bromoallyl)amine derivatives with organomagnesium compounds. researchgate.net This suggests that Pyrrolidine, 1-(2-bromoallyl)- could similarly react with Grignard reagents in the presence of an iron catalyst, such as iron(III) chloride, to introduce a variety of substituents at the 2-position of the allyl group. princeton.eduresearchgate.net These reactions often proceed through a radical mechanism, especially in the case of sp3-hybridized coupling partners. princeton.edu Nickel-catalyzed enantioselective vinylation reactions have also been successfully applied to 1-(2-bromoallyl)pyrrolidine, affording allylic amine products in good yields and high enantiomeric excess. rsc.orgnsf.gov This highlights the utility of transition metal catalysis in the functionalization of this compound. rsc.orgnsf.gov

Catalyst System Coupling Partner Product Type Reference
Iron(III) saltsOrganomagnesium compounds3-Substituted N-Boc-pyrrolines researchgate.net
Nickel/ChiraphosAryl 2-azaallyl anionsEnantioenriched allylic amines rsc.orgnsf.gov

Pyrrolidine Ring Formation and Functionalization Enabled by the 2-Bromoallyl Group

The 2-bromoallyl group is not only a site for direct functionalization but also a key enabler for constructing and modifying the pyrrolidine ring itself.

Intramolecular Cyclization Strategies

The presence of both the pyrrolidine nitrogen and the reactive 2-bromoallyl group within the same molecule facilitates intramolecular cyclization reactions. These reactions are a powerful strategy for synthesizing fused and bridged heterocyclic systems. For example, base-induced intramolecular cyclization of related N-substituted amino compounds can lead to the formation of aziridines and azetidines. nii.ac.jp

In the context of Pyrrolidine, 1-(2-bromoallyl)-, intramolecular radical cyclizations can be envisioned. Such reactions, often initiated by radical-generating systems like tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN, can lead to the formation of polyheterocyclic structures containing the pyrrolidine ring. nih.gov Furthermore, iron-catalyzed intramolecular hydroamination/cyclization of related amino alkenes has been shown to be a highly diastereoselective method for producing trans-2,5-disubstituted pyrrolidines. scispace.com

Formal Cycloaddition Reactions Leading to Pyrrolidine Rings

The 2-bromoallyl moiety can participate in formal cycloaddition reactions, which are valuable for constructing pyrrolidine rings and other heterocyclic systems. nih.govmdpi.combeilstein-journals.org For instance, [3+2] cycloaddition reactions involving azomethine ylides are a common method for synthesizing pyrrolidines. mdpi.combeilstein-journals.orgrsc.org While not directly involving Pyrrolidine, 1-(2-bromoallyl)- as a starting material, the principles can be applied to its derivatives. For example, a derivative of Pyrrolidine, 1-(2-bromoallyl)- could be designed to act as a dipolarophile in such reactions.

More directly, the 2-bromoallyl group can be a precursor to intermediates that undergo cycloaddition. For example, treatment of related 2-(2'-bromoallyl)-1-carboxylates with a base can trigger a cascade reaction involving methylenecyclopropane (B1220202) ring formation and opening, leading to indolizine (B1195054) structures. acs.org

Utilization in Derivatization and Scaffold Construction

The reactivity of Pyrrolidine, 1-(2-bromoallyl)- makes it a valuable building block for creating more complex molecular scaffolds, which are often found in natural products and pharmaceuticals. nih.gov The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry. nih.govmdpi.com

The transformations discussed above, such as cross-coupling and cyclization reactions, allow for the elaboration of the basic Pyrrolidine, 1-(2-bromoallyl)- structure into a diverse array of derivatives. For example, the products of cross-coupling reactions can be further modified, and the fused ring systems generated from cyclizations can serve as the core of more complex molecules. The ability to introduce various functional groups and build intricate ring systems makes Pyrrolidine, 1-(2-bromoallyl)- a versatile starting material for the synthesis of novel chemical entities with potential applications in various fields of chemical research.

Synthetic Applications of Pyrrolidine, 1 2 Bromoallyl and Analogues

Precursor in Complex Heterocyclic Synthesis

The unique structural features of 1-(2-bromoallyl)pyrrolidine and its analogues make them ideal starting materials for the synthesis of various heterocyclic compounds. The allylic bromide provides a reactive handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the nitrogen atom and the double bond can participate in a variety of cyclization strategies.

Substituted chiral pyrrolidines are prevalent structural motifs in a vast number of biologically active natural products and synthetic compounds. mdpi.com The pyrrolidine (B122466) scaffold is also a cornerstone in the field of organocatalysis, where it can efficiently promote numerous transformations in an enantioselective manner. mdpi.com The synthesis of optically active 2-aryl pyrrolidines and piperidines, for instance, is of significant interest as these structures are key components in many natural products and pharmaceuticals.

While direct asymmetric synthesis using Pyrrolidine, 1-(2-bromoallyl)- as a substrate is not extensively documented in dedicated studies, the principles of asymmetric synthesis of pyrrolidines can be applied to its analogues. Modern synthetic methods are increasingly focused on the development of asymmetric "clip-cycle" syntheses to generate 2,2- and 3,3-disubstituted pyrrolidines and their spiro-derivatives, which are highly sought-after scaffolds in drug discovery programs. whiterose.ac.uk These methods often involve an enantioselective intramolecular aza-Michael cyclization onto an activated alkene, catalyzed by a chiral phosphoric acid, to form the desired pyrrolidine with high enantioselectivity. whiterose.ac.uk The versatility of the pyrrolidine ring allows for its incorporation into a wide range of chiral amine derivatives, which are crucial intermediates in the synthesis of alkaloids and other natural products. nih.govresearchgate.net

General Strategy Key Features Potential Application for Analogues
Asymmetric "Clip-Cycle" SynthesisEnantioselective intramolecular aza-Michael cyclization; Use of chiral phosphoric acid catalysts. whiterose.ac.ukConstruction of enantioenriched pyrrolidines with defined stereocenters.
Organocatalytic AllylationAsymmetric activation of imines for the synthesis of homoallylic amines. nih.govresearchgate.netSynthesis of chiral amines with stereogenic centers adjacent to the nitrogen atom.
Asymmetric LithiationDeprotonation of N-Boc pyrrolidine followed by electrophilic quench.Introduction of stereocenters at various positions of the pyrrolidine ring.

The reactivity of 2-bromoallyl amines and related structures has been harnessed to construct complex, fused heterocyclic systems, including carbazoles and indolizines. These polycyclic scaffolds are present in numerous biologically active compounds and materials with interesting photophysical properties.

Carbazole (B46965) Nuclei from N,N-bis(2-bromoallyl)amines

A "back-to-front" synthetic strategy has been developed to access polysubstituted indoles and carbazoles from readily available starting materials like N,N-bis(2-bromoallyl)amines. This approach combines organolithium chemistry with gold catalysis. The methodology involves the initial formation of a pyrrole (B145914) ring, which then undergoes a benzannulation step to construct the carbazole nucleus. This strategy allows for the synthesis of a wide variety of regioselectively substituted carbazole derivatives.

Indolizines from 2-pyridinyl-2-(2′-bromoallyl)-1-carboxylates

A unique synthetic route to polysubstituted indolizines has been developed utilizing 2-pyridinyl-2-(2′-bromoallyl)-1-carboxylates. When treated with a base such as cesium carbonate, these substrates undergo a cascade reaction involving the formation and subsequent opening of a methylenecyclopropane (B1220202) ring. This process yields the corresponding indolizines in moderate to good yields as single regioisomers. This strategy highlights the utility of the 2-bromoallyl group in facilitating complex intramolecular rearrangements to build fused heterocyclic systems.

The reaction of 2-(2-bromoallyl)-1,3-dicarbonyl compounds provides a straightforward route to 1,2,3,5-tetrasubstituted pyrroles. The synthesis involves the initial conversion of the dicarbonyl compound into a β-enamino or β-hydrazino ester or ketone. Subsequent base-promoted cyclization of these intermediates leads to the formation of the pyrrole ring. This method can also yield 1,2,4- and 1,2,3,4-substituted pyrroles as minor products. Furthermore, when starting with 2-(2-bromoallyl)-cyclohexane-1,3-dione, the corresponding tetrahydroindolone can be prepared in good yield, demonstrating the utility of this methodology for constructing fused ring systems.

Application in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large numbers of compounds, which is particularly useful in the construction of chemical libraries. The use of linkers that attach a substrate to a solid support is central to this methodology. Sulfone-based linkers have emerged as a versatile tool in SPOS.

While the direct use of 2-bromoallyl sulfone derivatives as linkers is a specialized application, the underlying chemistry of sulfones and the reactivity of the bromoallyl group are well-suited for solid-phase applications. For instance, a sulfur-based linker can be used in the solid-phase synthesis of N-heterocycles like oxindoles and tetrahydroquinolines. nih.govmanchester.ac.uk In such approaches, the linker is cleaved under specific conditions, such as with samarium(II) iodide, to release the final product in a traceless manner. nih.govmanchester.ac.uk

Furthermore, 2-bromoallyl sulfones are valuable intermediates for the synthesis of various arylsulfonyl heterocycles, including indoles and benzofurans, through intramolecular Heck coupling reactions. rsc.org This demonstrates the compatibility of the bromoallyl sulfone moiety with palladium-catalyzed reactions, which are widely used in solid-phase synthesis. The sulfone group's stability and its ability to be activated for cleavage make it an attractive component for linker design in SPOS. vdoc.pub

Feature Description Relevance to 2-Bromoallyl Sulfone Derivatives
Solid Support An inert, insoluble macromolecular resin to which the substrate is attached. vdoc.pubProvides a solid matrix for carrying out multi-step syntheses with easy purification.
Linker A molecular bridge that connects the substrate to the solid support. vdoc.pubA sulfone-based linker derived from a 2-bromoallyl precursor could offer unique cleavage strategies.
Cleavage The process of releasing the final product from the solid support.The sulfone group can be cleaved under various conditions, offering flexibility in the synthetic design. nih.govmanchester.ac.uk
Reaction Compatibility The linker and solid support must be stable to the reaction conditions used in the synthesis.The bromoallyl sulfone moiety is compatible with reactions like intramolecular Heck coupling. rsc.org

Contribution to Diverse Chemical Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large collections of compounds, known as chemical libraries. amazonaws.comresearchgate.net These libraries are invaluable in the drug discovery process, allowing for the high-throughput screening of molecules for biological activity. The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is therefore a popular choice for the design of chemical libraries. whiterose.ac.uk

The "split synthesis" method is a widely used technique in combinatorial chemistry, where a solid support is divided into portions, reacted with different reagents, and then pooled and mixed for subsequent reaction steps. nih.gov This allows for the exponential generation of a diverse range of compounds. Pyrrolidine-based scaffolds, including those that can be derived from Pyrrolidine, 1-(2-bromoallyl)-, are well-suited for this approach. For example, a combinatorial library of mercaptoacyl pyrrolidines has been prepared on a beaded polymeric support and screened for biological activity. nih.gov

The functional handles present in Pyrrolidine, 1-(2-bromoallyl)- and its analogues, such as the reactive allylic bromide and the secondary amine (in the case of the parent pyrrolidine), provide multiple points for diversification. This allows for the attachment of a wide variety of building blocks, leading to the creation of highly functionalized and structurally diverse chemical libraries. The synthesis of libraries of pyrrolidine-2,5-diones and pyrrolo[1,2-a]quinolines further illustrates the utility of these scaffolds in generating collections of compounds for biological screening. nih.govresearchgate.net

Mechanistic Investigations and Computational Studies of Pyrrolidine, 1 2 Bromoallyl Transformations

Experimental Mechanistic Elucidation

Comprehensive experimental investigations are crucial for understanding the precise steps of a chemical reaction. For Pyrrolidine (B122466), 1-(2-bromoallyl)-, such studies have not been reported.

Kinetic Isotope Effect (KIE) Studies

There are no documented Kinetic Isotope Effect (KIE) studies for reactions involving Pyrrolidine, 1-(2-bromoallyl)-. KIE studies are instrumental in determining the rate-limiting step of a reaction by observing how isotopic substitution, typically of hydrogen with deuterium, affects the reaction rate. Such data provides insight into which bonds are broken or formed in the key transition state of a reaction.

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is fundamental to piecing together a reaction mechanism. Techniques like spectroscopy (NMR, IR) and mass spectrometry are commonly employed for this purpose. However, no literature exists that identifies or characterizes intermediates formed during transformations of Pyrrolidine, 1-(2-bromoallyl)-.

Studies on Chemo-, Regio-, and Stereoselectivity

The selectivity of a reaction—referring to which functional group reacts (chemoselectivity), where the reaction occurs (regioselectivity), and the spatial orientation of the products (stereoselectivity)—is a critical aspect of its synthetic utility. While general principles of selectivity apply to reactions of similar N-allyl compounds, specific experimental studies detailing the chemo-, regio-, and stereoselectivity of Pyrrolidine, 1-(2-bromoallyl)- transformations have not been published.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for modeling reaction pathways and predicting outcomes. Despite the availability of these methods, they have not been specifically applied to study the transformations of Pyrrolidine, 1-(2-bromoallyl)- according to available research.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to map the energy landscape of a reaction, including the structures of reactants, products, intermediates, and transition states. Such calculations can provide deep mechanistic insights. At present, no DFT studies focused on the reaction pathways and transition states of Pyrrolidine, 1-(2-bromoallyl)- have been reported in the scientific literature.

Modeling of Reactivity, Selectivity, and Conformation

Computational models are also used to predict the reactivity and selectivity of molecules and to analyze their stable conformations. This information is valuable for designing new reactions and optimizing conditions. There are currently no published computational models that specifically address the reactivity, selectivity, or conformational analysis of Pyrrolidine, 1-(2-bromoallyl)-.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of "Pyrrolidine, 1-(2-bromoallyl)-". Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

In a typical ¹H NMR spectrum of "Pyrrolidine, 1-(2-bromoallyl)-", distinct signals corresponding to the pyrrolidine (B122466) ring protons and the 2-bromoallyl group protons are expected. The protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring would appear as multiplets, shifted downfield due to the electron-withdrawing effect of the nitrogen. The protons on the other carbons of the pyrrolidine ring would resonate further upfield. For the 2-bromoallyl group, the methylene protons adjacent to the nitrogen would also be shifted downfield. The two geminal protons on the double bond are expected to be diastereotopic and would likely appear as two distinct singlets or narrow doublets.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrrolidine ring would show characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing at a lower field. The olefinic carbons of the 2-bromoallyl group would be observed in the typical region for sp² hybridized carbons, with the carbon bearing the bromine atom being significantly deshielded. The methylene carbon of the allyl group would also be clearly identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrrolidine, 1-(2-bromoallyl)- (Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine C2/C5-H~2.6 - 2.8 (m)~54 - 56
Pyrrolidine C3/C4-H~1.7 - 1.9 (m)~23 - 25
Allyl CH₂~3.3 - 3.5 (s)~60 - 62
Vinylic C=CH₂~5.6 - 5.8 (s)~125 - 127
Vinylic C=CH₂~5.9 - 6.1 (s)Not Applicable
Vinylic C-BrNot Applicable~115 - 117

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. researchgate.net For the synthesis of "Pyrrolidine, 1-(2-bromoallyl)-", which could be prepared by the reaction of pyrrolidine with 2,3-dibromopropene, ¹H NMR can be used to follow the disappearance of the starting materials and the appearance of the product. By integrating the characteristic signals of the reactants and the product over time, a kinetic profile of the reaction can be generated. This allows for the determination of reaction endpoints, the identification of any stable intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. rsc.org Advanced techniques like two-dimensional NMR (2D NMR) can be employed to identify the structure of unexpected byproducts, providing deeper insight into the reaction mechanism. nih.gov

While "Pyrrolidine, 1-(2-bromoallyl)-" itself is an achiral molecule, it can be used as a precursor in reactions that generate chiral centers. For instance, subsequent reactions at the double bond could lead to the formation of stereoisomers. In such cases, NMR spectroscopy is a critical tool for determining the relative and absolute stereochemistry of the products. Techniques such as the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity of protons, which can help in assigning the relative configuration of substituents on a stereogenic center. Furthermore, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can allow for the differentiation and quantification of enantiomers by NMR. The stereochemical outcome of reactions involving pyrrolidine derivatives can be significantly influenced by the presence of substituents, and NMR is essential for characterizing these effects. thieme-connect.denih.gov

Mass Spectrometry for Molecular Identification and Intermediate Profiling

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of "Pyrrolidine, 1-(2-bromoallyl)-". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. slideshare.net

The electron ionization (EI) mass spectrum of "Pyrrolidine, 1-(2-bromoallyl)-" is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Fragmentation analysis in mass spectrometry provides valuable structural information. Common fragmentation pathways for N-alkylated pyrrolidines often involve the cleavage of the C-N bond, leading to the formation of a stable pyrrolidinium cation or the loss of the pyrrolidine ring as a neutral molecule. uni.luorgsyn.org For "Pyrrolidine, 1-(2-bromoallyl)-", fragmentation could involve the loss of a bromine atom, the cleavage of the allyl group, or the fragmentation of the pyrrolidine ring itself. The identification of these fragment ions helps to confirm the structure of the molecule.

Table 2: Predicted Mass Spectrometry Data for Pyrrolidine, 1-(2-bromoallyl)-

Adduct/Fragment Predicted m/z
[M+H]⁺ (⁷⁹Br)190.0226
[M+H]⁺ (⁸¹Br)192.0205
[M+Na]⁺ (⁷⁹Br)212.0045
[M+Na]⁺ (⁸¹Br)214.0025

Data sourced from predicted values.

In the context of reaction monitoring, mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to identify and profile reaction intermediates, even those present in low concentrations. This is crucial for understanding complex reaction mechanisms.

Chromatographic and Other Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification of "Pyrrolidine, 1-(2-bromoallyl)-" and for the assessment of its purity.

Column Chromatography: For the purification of "Pyrrolidine, 1-(2-bromoallyl)-" on a laboratory scale, flash column chromatography is a standard and effective method. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a suitable eluent system (a mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from starting materials and byproducts. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of volatile compounds like "Pyrrolidine, 1-(2-bromoallyl)-". When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a mixture. The retention time of the compound in the GC column is a characteristic property under specific conditions and can be used for its identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, to determine the number of components in a mixture, and to identify a suitable eluent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel), and the plate is developed in a sealed chamber with an appropriate solvent. The separated spots are visualized, often under UV light or by staining.

Future Research Directions for Pyrrolidine, 1 2 Bromoallyl

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthetic utility of Pyrrolidine (B122466), 1-(2-bromoallyl)- is intrinsically linked to the catalysts that mediate its transformations. A primary future objective is the design of novel catalytic systems that offer superior efficiency, regioselectivity, and stereoselectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to the vinyl bromide moiety of Pyrrolidine, 1-(2-bromoallyl)- represents a significant area for development. While standard catalysts are effective, future work will likely focus on highly active, long-lived catalysts capable of functioning at very low loadings (ppm levels). nih.gov Ligand design will be crucial, with research directed towards sophisticated phosphine (B1218219) ligands like BrettPhos and RuPhos, which have demonstrated broad scope in C-N bond formation and could be adapted for C-C, C-O, and C-S bond-forming reactions with the 2-bromoallyl substrate. nih.gov The development of catalysts that are tolerant of a wide range of functional groups will be essential for applications in complex molecule synthesis. nih.gov

Furthermore, the rise of photoredox and dual catalytic systems presents an exciting frontier. Combining a photoredox catalyst with a transition metal catalyst, such as nickel, has proven effective for the cross-coupling of N-(2-bromoallyl)amine derivatives with alkyl halides. researchgate.net Future research could expand this methodology to Pyrrolidine, 1-(2-bromoallyl)-, enabling the formation of previously challenging carbon-carbon bonds under mild conditions.

Asymmetric catalysis will also be a major focus. The development of chiral catalysts for reactions involving the allyl group could enable the stereoselective synthesis of complex pyrrolidine derivatives. For instance, asymmetric hydrogenation of related pyrrole (B145914) systems can produce functionalized pyrrolidines with excellent diastereoselectivity, creating multiple stereocenters in a single step. acs.org Adapting such catalytic reduction or other enantioselective transformations to derivatives of Pyrrolidine, 1-(2-bromoallyl)- would be a significant advancement.

Table 1: Potential Catalytic Systems for Future Investigation

Catalytic Approach Target Transformation Key Research Goal
Advanced Pd-Catalysis Suzuki, Heck, Buchwald-Hartwig Coupling Lower catalyst loadings, broader substrate scope, functional group tolerance.
Dual Photoredox/Ni-Catalysis Alkyl Cross-Coupling Mild reaction conditions for forming C(sp²)-C(sp³) bonds. researchgate.net
Asymmetric Hydrogenation Reduction of Allyl Derivatives High diastereoselectivity and enantioselectivity for creating chiral centers. acs.org

Expansion of Synthetic Utility to Highly Complex Molecular Architectures

The pyrrolidine nucleus is a privileged scaffold found in a vast array of alkaloids and pharmaceuticals with significant biological activity. researchgate.netnih.gov A major future direction for Pyrrolidine, 1-(2-bromoallyl)- is to harness its reactivity for the efficient construction of these complex molecular architectures. Its structure is well-suited for domino or "one-pot" processes that can rapidly build molecular complexity from a simple starting material. nih.gov

The compound can serve as a key intermediate in the total synthesis of natural products. For example, the pyrrolidine unit can form the core of tropane (B1204802) or sedum alkaloids, while the functionalized allyl arm can be elaborated into other cyclic or acyclic portions of the target molecule. nih.gov Research will focus on designing synthetic routes where Pyrrolidine, 1-(2-bromoallyl)- is used in key bond-forming steps, such as intramolecular Heck reactions to form bicyclic systems or as a partner in multi-component reactions.

The synthesis of polycyclic alkaloids, in particular, stands to benefit. Strategies involving carbonyl activation or Pictet-Spengler type reactions could be adapted, where the pyrrolidine nitrogen plays a key role in cyclization cascades. nih.gov The 2-bromoallyl group provides a versatile handle that can be converted into other functionalities either before or after the construction of the core polycyclic system. This flexibility allows for divergent synthesis, where a common intermediate derived from Pyrrolidine, 1-(2-bromoallyl)- can lead to a library of natural product analogues for biological screening.

Integration of Advanced Computational Methods for Predictive Chemistry

Modern synthetic chemistry is increasingly complemented by computational tools that can predict reactivity, elucidate mechanisms, and guide experimental design. walshmedicalmedia.com The future study of Pyrrolidine, 1-(2-bromoallyl)- will heavily rely on the integration of these methods.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of catalytic reactions involving this substrate. For instance, DFT can model the oxidative addition and reductive elimination steps in palladium-catalyzed coupling reactions, helping to optimize ligand choice and reaction conditions. youtube.com Computational studies can also predict the regioselectivity and stereoselectivity of reactions, such as the 5-exo versus 6-endo cyclization pathways in radical reactions, saving significant experimental effort.

Machine learning (ML) is emerging as a powerful tool for predicting chemical reactivity on a large scale. cmu.edu An ML model could be trained on a dataset of reactions involving halo-allyl amines to predict the success or yield of a proposed transformation with Pyrrolidine, 1-(2-bromoallyl)- under specific conditions. cmu.edu Such predictive models can accelerate the discovery of new reactions and optimize existing ones. Furthermore, computational tools can predict key molecular properties that govern reactivity, such as bond dissociation energies, redox potentials, and the energies of frontier molecular orbitals, providing a theoretical foundation for understanding and manipulating the compound's chemical behavior. nih.govnist.gov

Table 2: Application of Computational Methods

Computational Tool Application Area Predicted Outcome
Density Functional Theory (DFT) Reaction Mechanism Studies Transition state energies, reaction pathways, selectivity.
Machine Learning (ML) Reaction Outcome Prediction Reaction yields, optimal conditions, feasibility of novel transformations. cmu.edu

Exploration of New Reactivity Modes and Transformational Pathways

Beyond established transformations, a significant area of future research will be the discovery of entirely new ways to utilize the unique structure of Pyrrolidine, 1-(2-bromoallyl)-. The interplay between the nucleophilic nitrogen, the electrophilic vinyl bromide, and the adjacent double bond opens the door to novel reactivity.

One promising avenue is the exploration of N-centered radical chemistry. princeton.edu The pyrrolidine nitrogen could be oxidized to form an aminium radical cation, which could then trigger intramolecular reactions. For example, atom transfer radical cyclization (ATRC) of N-allyl-haloamines is a known method for synthesizing substituted pyrrolidines. nih.gov Applying this strategy to derivatives of Pyrrolidine, 1-(2-bromoallyl)- could provide access to novel bicyclic nitrogen heterocycles. Similarly, N-silyl-tethered radical cyclizations offer a pathway to functionalized gamma-amino alcohols. nih.gov

The vinyl bromide moiety can also participate in reactions beyond standard cross-coupling. For example, its conversion to an organoboron compound, such as a MIDA boronate, would create a new building block for iterative cross-coupling sequences, enabling the controlled assembly of complex molecules. researchgate.net Furthermore, the development of novel catalytic systems could unlock new reaction pathways, such as palladium-catalyzed intermolecular oxidative amination of the alkene, using the existing amine as an internal nucleophile under specific conditions. mdpi.com Exploring these less conventional transformations will be key to unlocking the full synthetic potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-bromoallyl)pyrrolidine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : A two-step approach involving alkylation of pyrrolidine with 2-bromoallyl bromide in anhydrous DMF under nitrogen atmosphere, followed by purification via column chromatography (eluent: ethyl acetate/hexane) .
  • Microwave-Assisted Synthesis : Utilize microwave irradiation (150°C, 20 hours) with potassium carbonate as a base to improve reaction efficiency and yield .
  • Design of Experiments (DoE) : Apply a Central Composite Face (CCF) design to optimize factors like residence time, temperature, and stoichiometric ratios (e.g., pyrrolidine equivalents) for maximum yield .

Q. How can the structural integrity of 1-(2-bromoallyl)pyrrolidine be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the pyrrolidine ring (δ ~3.3 ppm for N-CH2_2 groups) and bromoallyl substituents (δ ~5.5–6.2 ppm for allylic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .
  • X-ray Crystallography : Resolve dynamic conformational ambiguities in the pyrrolidine ring (e.g., quasi-axial vs. equatorial substituents) under crystallographic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.